molecular formula C10H8BrNO3 B2786483 4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid CAS No. 36847-85-5

4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid

Cat. No. B2786483
CAS RN: 36847-85-5
M. Wt: 270.082
InChI Key: CJHBOIXAXNGQNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of oxazoline-based ring structures, which are noticeable for their biological activities, has been achieved using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics, including NMR, IR, and elemental analysis . For instance, the 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols . The reaction proceeded smoothly in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined by various analytical techniques. For example, the molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound can be utilized as a boron reagent in this process, which is known for its mild and functional group tolerant reaction conditions. This application is significant in the synthesis of various pharmaceuticals and polymers .

Dynamic Click Chemistry

In the field of chemical biology, supramolecular chemistry, and biomedical applications, dynamic click chemistry is a pivotal area. The boronic acid moiety within the compound can engage in reversible cis-diol conjugation, which is crucial for creating stimuli-responsive biological systems and materials .

Synthesis of Borinic Acid Derivatives

Borinic acid derivatives are valuable in the development of new pharmaceuticals and agrochemicals. The compound can be used as a precursor in the synthesis of these derivatives, which can lead to advancements in medicinal chemistry .

Catalytic Protodeboronation

In organic synthesis, catalytic protodeboronation is a method used to remove boron groups from molecules. The compound can serve as a substrate in this reaction, which is useful for modifying chemical structures in the development of new drugs and chemicals .

Corrosion Inhibition

The compound has potential use as a corrosion inhibitor. Its application in this field could lead to the development of new materials that are resistant to degradation, extending the life of various industrial products .

Emulsifying Agent

As an emulsifying agent, the compound could be used to stabilize mixtures of oil and water, which is beneficial in the production of cosmetics, pharmaceuticals, and food products .

Antiseptic Applications

The antiseptic properties of the compound make it a candidate for use in healthcare products, such as wound dressings and sanitizers, to prevent infection .

Rubber Industry Applications

In the rubber industry, the compound can be used in the synthesis of rubber additives such as diphenylguanidines, phenylenediamines, and mercaptobenzothiazoles. These additives improve the properties of rubber, making it more durable and resistant to environmental factors .

Mechanism of Action

The mechanism of action of similar compounds has been investigated in the context of their antimicrobial and anticancer activities. For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

The future directions in the study of similar compounds involve overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer. A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and showed promising antimicrobial activity and anticancer activity . These compounds displayed good docking score within the binding pocket of selected PDB ID and showed promising ADME properties , indicating their potential to be used as lead compounds for rational drug designing.

properties

IUPAC Name

(E)-4-(2-bromoanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHBOIXAXNGQNF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid

CAS RN

36847-85-5
Record name N-(2-BROMOPHENYL)MALEAMIC ACID
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